Fmoc-Gly-Gly-Phe-OH: A Technical Guide for Researchers and Drug Development Professionals
Fmoc-Gly-Gly-Phe-OH: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical structure, physical properties, synthesis, and applications of the versatile tripeptide, Fmoc-Gly-Gly-Phe-OH.
Introduction
Fmoc-Gly-Gly-Phe-OH is a synthetic tripeptide of significant interest in the fields of peptide chemistry, drug development, and biochemistry. Its unique structure, incorporating the fluorenylmethyloxycarbonyl (Fmoc) protecting group, makes it a valuable building block in solid-phase peptide synthesis (SPPS). Furthermore, the Gly-Gly-Phe sequence serves as a crucial recognition and cleavage site for certain enzymes, leading to its widespread use as a cleavable linker in antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the chemical and physical properties of Fmoc-Gly-Gly-Phe-OH, detailed experimental protocols for its synthesis and purification, and an exploration of its applications, particularly in the context of ADC technology.
Chemical Structure and Properties
The chemical structure of Fmoc-Gly-Gly-Phe-OH consists of a tripeptide core (Glycyl-Glycyl-Phenylalanine) with the N-terminus protected by an Fmoc group and a free carboxylic acid at the C-terminus.
Chemical Structure:
Table 1: Chemical and Physical Properties of Fmoc-Gly-Gly-Phe-OH
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenyl-propanoic acid | [1] |
| Molecular Formula | C28H27N3O6 | [2] |
| Molecular Weight | 501.53 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | DMSO: 240 mg/mL (with ultrasonic) | |
| Melting Point | Data not available. For reference, the melting point of the similar compound Fmoc-Phe-OH is 180-187 °C. | |
| Storage | Sealed in a dry place at 2-8°C for long-term storage. |
Spectral Data:
Experimental Protocols
Solid-Phase Synthesis of Fmoc-Gly-Gly-Phe-OH
The synthesis of Fmoc-Gly-Gly-Phe-OH is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The following is a generalized protocol that can be adapted for this specific synthesis.
Materials:
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Fmoc-Phe-Wang resin
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Fmoc-Gly-OH
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Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
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Activation base: DIPEA (N,N-Diisopropylethylamine)
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Fmoc deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
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Solvents: DMF, DCM (Dichloromethane)
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Cleavage cocktail: TFA/TIS/water (95:2.5:2.5 v/v/v)
Protocol:
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Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF in a peptide synthesis vessel for 30-60 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the phenylalanine residue. Wash the resin thoroughly with DMF.
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First Glycine Coupling:
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In a separate vessel, dissolve Fmoc-Gly-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
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Add DIPEA (6 equivalents) to the amino acid solution to activate it.
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Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
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Wash the resin with DMF.
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Second Glycine Coupling: Repeat the Fmoc deprotection and coupling steps with a second equivalent of Fmoc-Gly-OH.
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Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal glycine with 20% piperidine in DMF.
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Cleavage from Resin:
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Wash the peptidyl-resin with DMF and DCM and dry under vacuum.
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Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
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Filter the resin and collect the filtrate containing the crude peptide.
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Precipitation: Precipitate the crude Fmoc-Gly-Gly-Phe-OH by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
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Caption: Solid-Phase Peptide Synthesis Workflow for Fmoc-Gly-Gly-Phe-OH.
Purification by High-Performance Liquid Chromatography (HPLC)
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
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Crude Fmoc-Gly-Gly-Phe-OH
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HPLC system with a C18 column
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Mobile Phase A: 0.1% TFA in water
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Mobile Phase B: 0.1% TFA in acetonitrile
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Lyophilizer
Protocol:
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Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).
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Inject the sample onto the C18 column.
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Elute the peptide using a gradient of mobile phase B. A typical gradient might be from 5% to 95% B over 30-40 minutes.
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Monitor the elution profile at 220 nm and 280 nm.
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Collect the fractions containing the pure peptide.
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Confirm the purity and identity of the collected fractions by analytical HPLC and mass spectrometry.
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Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Applications in Drug Development: The ADC Linker
A primary application of Fmoc-Gly-Gly-Phe-OH is in the construction of cleavable linkers for antibody-drug conjugates (ADCs). The tripeptide sequence Gly-Gly-Phe is specifically recognized and cleaved by lysosomal proteases, such as cathepsin B and cathepsin L, which are often overexpressed in tumor cells.
Mechanism of Action:
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ADC Binding and Internalization: An ADC carrying a cytotoxic drug conjugated via a Gly-Gly-Phe-containing linker binds to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized into the cell via endocytosis.
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Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.
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Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B and/or cathepsin L recognize and cleave the amide bond between the phenylalanine and the adjacent amino acid or the self-immolative spacer of the linker.
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Drug Release: This cleavage initiates the release of the active cytotoxic drug inside the cancer cell.
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Cell Death: The released drug can then exert its therapeutic effect, leading to the death of the cancer cell.
The stability of the GGFG linker in the bloodstream minimizes premature drug release, thereby enhancing the safety and therapeutic index of the ADC.
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Caption: Cathepsin-Mediated Cleavage of a GGFG Linker in an ADC.
Safety and Handling
Fmoc-Gly-Gly-Phe-OH should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. A detailed Safety Data Sheet (SDS) should be consulted before handling this compound.
Conclusion
Fmoc-Gly-Gly-Phe-OH is a key building block in modern peptide chemistry with significant implications for drug development. Its utility in SPPS allows for the efficient synthesis of custom peptides. More importantly, its role as a substrate for lysosomal proteases has established the Gly-Gly-Phe sequence as a valuable component of cleavable linkers in antibody-drug conjugates, contributing to the development of more targeted and effective cancer therapies. The information and protocols provided in this guide are intended to support researchers and scientists in the effective use of this important tripeptide.
